molecular formula C11H10N4O3S3 B2573294 2-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide CAS No. 823831-07-8

2-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

Cat. No. B2573294
CAS RN: 823831-07-8
M. Wt: 342.41
InChI Key: RRAQYQKAKRAPDM-UHFFFAOYSA-N
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Description

The compound contains a 1,3,4-thiadiazole moiety . This moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The 1,3,4-thiadiazole moiety is known for its strong aromaticity and low toxicity .

Scientific Research Applications

Chemistry and Properties

The chemistry of benzisothiazoles, including compounds like 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, has been extensively studied. These compounds exhibit a range of physical and chemical properties, and their derivatives are known for various biological activities, including auxin-like, analgesic, antithrombogenic, fungicidal, anti-inflammatory, and diuretic effects (Davis, 1985).

Synthesis and Biological Activity

There has been considerable interest in synthesizing novel derivatives of compounds like 1,3,4-thiadiazoles due to their significant biological activities. Studies have shown that certain derivatives exhibit high cytotoxicity and can stimulate B-cell response, which is crucial for understanding their potential in medical applications (Mavrova et al., 2009).

Application in Heterocyclic Synthesis

Compounds involving 1,3,4-thiadiazoles are integral in the synthesis of various heterocyclic structures. These structures play a vital role in developing new pharmaceuticals and other biologically active compounds. The reactions and properties of these compounds under different conditions have been studied to expand the scope of their applications in synthetic chemistry (Pokhodylo et al., 2018).

Insecticidal Potential

Research into thiadiazole derivatives has also explored their potential as insecticidal agents. For example, some synthesized heterocycles incorporating a thiadiazole moiety have been assessed for their efficacy against the cotton leafworm, highlighting the agricultural applications of these compounds (Fadda et al., 2017).

Transformation into Other Derivatives

The transformation of compounds like saccharin into derivatives of lmidazo[1,2‐b][1,2]-benzisothiazole and benzo[g][1,2,5]thiadiazocine has been studied, showcasing the versatility and potential for creating a diverse range of chemical structures from a single compound (Ashby et al., 1978).

Pharmacological Properties

Benzothiazole, 1,3-4-oxadiazole, and 1,3,4-thiadiazole derivatives have been synthesized and tested for their pharmacological properties, including analgesic and antiinflammatory activities. These studies are crucial for developing new drugs and therapeutic agents (Santagati et al., 1994).

Mechanism of Action

Target of Action

Similar compounds have been reported to have antimicrobial properties , suggesting that the compound might interact with bacterial cells as its primary targets.

Mode of Action

It is suggested that similar compounds inhibit the activity of certain enzymes, such as urease . This could imply that 2-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide might interact with its targets by inhibiting their enzymatic activities, leading to the disruption of essential biological processes.

Biochemical Pathways

Given the potential antimicrobial properties of the compound , it might affect pathways related to bacterial growth and survival.

Result of Action

Based on the potential antimicrobial properties of the compound , it can be inferred that the compound might lead to the inhibition of bacterial growth.

properties

IUPAC Name

2-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3S3/c12-10-13-14-11(20-10)19-6-5-15-9(16)7-3-1-2-4-8(7)21(15,17)18/h1-4H,5-6H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAQYQKAKRAPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCSC3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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